molecular formula C16H22S2 B15250062 2-(Octan-4-yl)-3,3'-bithiophene

2-(Octan-4-yl)-3,3'-bithiophene

Cat. No.: B15250062
M. Wt: 278.5 g/mol
InChI Key: SONVOUWQXKYAMO-UHFFFAOYSA-N
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Description

2-(Octan-4-yl)-3,3’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom. The presence of the octan-4-yl group in the 2-position of the bithiophene structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octan-4-yl)-3,3’-bithiophene typically involves the coupling of two thiophene rings with an octan-4-yl substituent. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene derivative with a halogenated thiophene derivative in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of 2-(Octan-4-yl)-3,3’-bithiophene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Octan-4-yl)-3,3’-bithiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated thiophenes or other substituted derivatives.

Scientific Research Applications

2-(Octan-4-yl)-3,3’-bithiophene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-(Octan-4-yl)-3,3’-bithiophene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the octan-4-yl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bithiophene: Lacks the octan-4-yl substituent, resulting in different chemical and physical properties.

    3,3’-Dibromo-2,2’-bithiophene: Contains bromine substituents, which can alter its reactivity and applications.

    2,5-Bis(2-thienyl)pyrrole: A related compound with a pyrrole ring, used in similar applications.

Uniqueness

2-(Octan-4-yl)-3,3’-bithiophene is unique due to the presence of the octan-4-yl group, which imparts distinct chemical properties and enhances its potential applications in various fields. The compound’s structure allows for versatile modifications, making it a valuable building block in organic synthesis and material science.

Properties

Molecular Formula

C16H22S2

Molecular Weight

278.5 g/mol

IUPAC Name

2-octan-4-yl-3-thiophen-3-ylthiophene

InChI

InChI=1S/C16H22S2/c1-3-5-7-13(6-4-2)16-15(9-11-18-16)14-8-10-17-12-14/h8-13H,3-7H2,1-2H3

InChI Key

SONVOUWQXKYAMO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)C1=C(C=CS1)C2=CSC=C2

Origin of Product

United States

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